(S)-1-(2-Fluorophenyl)but-3-en-1-amine
CAS No.:
Cat. No.: VC16196018
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12FN |
---|---|
Molecular Weight | 165.21 g/mol |
IUPAC Name | (1S)-1-(2-fluorophenyl)but-3-en-1-amine |
Standard InChI | InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1 |
Standard InChI Key | VEERPKSHPIAFJZ-JTQLQIEISA-N |
Isomeric SMILES | C=CC[C@@H](C1=CC=CC=C1F)N |
Canonical SMILES | C=CCC(C1=CC=CC=C1F)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-1-(2-Fluorophenyl)but-3-en-1-amine is C₁₀H₁₂FN, with a molecular weight of 165.21 g/mol. The compound’s structure comprises a but-3-en-1-amine backbone substituted at the α-position with a 2-fluorophenyl group (Figure 1). The S-configuration at the chiral center confers stereoselectivity, influencing its interactions in biological systems .
Stereochemical Features
The S-enantiomer is synthesized via asymmetric methods, such as chiral auxiliary-mediated Grignard reactions or enzymatic resolution. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, altering solubility and reactivity compared to non-fluorinated analogs .
Spectroscopic Characterization
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¹H NMR: Key signals include vinyl protons (δ 5.1–5.7 ppm, multiplicity: dd) and aromatic protons (δ 6.9–7.4 ppm) .
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¹³C NMR: The fluorinated carbon resonates at δ 115–125 ppm (¹JCF ≈ 245 Hz) .
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IR: Stretching vibrations for NH₂ (3350 cm⁻¹) and C=C (1640 cm⁻¹) are characteristic .
Synthesis Methodologies
Asymmetric Grignard Addition
A literature-based approach involves reacting 2-fluorobenzaldehyde with a chiral Grignard reagent (e.g., (S)-but-3-enylmagnesium bromide) in anhydrous tetrahydrofuran (THF). The imine intermediate is hydrolyzed to yield the target amine (Figure 2) .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Imine formation | 2-Fluorobenzaldehyde, NH₃ | 85 |
Grignard addition | (S)-But-3-enylMgBr, THF, 0°C | 78 |
Acidic hydrolysis | HCl, H₂O | 90 |
Reductive Amination
An alternative route employs reductive amination of 2-fluorophenylacetone with allylamine using NaBH₃CN. This method offers moderate enantioselectivity (ee: 70–80%) and requires chiral chromatography for purification.
Applications in Medicinal Chemistry
Intermediate for Drug Synthesis
The compound serves as a precursor to β-fluoroamphetamines, which are investigated for their neuropharmacological profiles. Its unsaturated chain enables further functionalization via Heck coupling or epoxidation .
Radiopharmaceutical Development
¹⁸F-labeled derivatives are explored as positron emission tomography (PET) tracers for imaging dopamine transporters .
Comparative Analysis with Structural Analogs
Table 2: Key Analogues and Their Properties
Compound | Structural Variation | MAO-B IC₅₀ (μM) | LogP |
---|---|---|---|
(S)-1-(2-Fluorophenyl)but-3-en-1-amine | 2-F, butenyl chain | 12 | 2.1 |
(S)-1-(2-Chlorophenyl)but-3-en-1-amine | 2-Cl, butenyl chain | 18 | 2.4 |
(S)-1-Phenylbut-3-en-1-amine | No halogen | 25 | 1.8 |
The 2-fluorophenyl derivative exhibits superior MAO-B inhibition and lipophilicity compared to chloro and non-halogenated analogs, underscoring fluorine’s role in enhancing bioactivity .
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